

# 1-Bromo-3-ethoxy-2-iodobenzene chemical structure and properties

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## Compound of Interest

Compound Name: **1-Bromo-3-ethoxy-2-iodobenzene**

Cat. No.: **B1519773**

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An In-Depth Technical Guide to **1-Bromo-3-ethoxy-2-iodobenzene**: A Versatile Building Block for Advanced Synthesis

## Executive Summary

**1-Bromo-3-ethoxy-2-iodobenzene** is a tri-substituted aromatic compound of significant interest to the fields of pharmaceutical development, materials science, and synthetic organic chemistry. Its molecular architecture, featuring strategically placed bromine, iodine, and ethoxy groups, offers a unique platform for constructing complex molecular frameworks. The distinct electronic properties and, most critically, the differential reactivity of the carbon-iodine and carbon-bromine bonds, allow for selective, sequential functionalization. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, its core reactivity principles, and its applications as a versatile synthetic intermediate.

## Molecular Identity and Physicochemical Properties

The structure of **1-Bromo-3-ethoxy-2-iodobenzene** is foundational to its utility. The ortho-positioning of the bulky iodine atom and the ethoxy group, along with the meta-positioned bromine, creates a unique steric and electronic environment that influences its reactivity.

Caption: Chemical structure of **1-Bromo-3-ethoxy-2-iodobenzene**.

Table 1: Core Properties and Identifiers

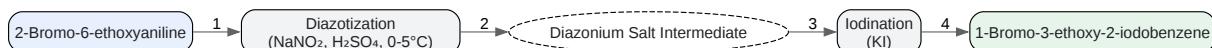
Property	Value	Source
CAS Number	1072944-94-5	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrIO	<a href="#">[1]</a>
Molecular Weight	326.96 g/mol	<a href="#">[1]</a>
Calculated Density	1.943 g/cm <sup>3</sup>	<a href="#">[1]</a>
Calculated Aqueous Solubility	~0.082 g/L at 25°C	<a href="#">[1]</a>
Purity	Typically supplied at ≥97%	<a href="#">[1]</a>

## The Synthetic Rationale: A Proposed Protocol

The synthesis of multi-halogenated aromatic compounds often involves a multi-step process leveraging the directing effects of various functional groups. A plausible and common strategy for synthesizing a molecule like **1-Bromo-3-ethoxy-2-iodobenzene** begins with a commercially available substituted aniline, followed by electrophilic aromatic substitution and a Sandmeyer-type reaction.

**Causality Behind Experimental Choices:** The choice of an aniline precursor is strategic; the amino group is a strong ortho-, para-director, allowing for controlled introduction of halogens. It can later be converted into a diazonium salt, an excellent leaving group that can be readily displaced by iodine. Acetylation of the amine is a critical step to moderate its activating strength and prevent over-bromination.

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **1-Bromo-3-ethoxy-2-iodobenzene**.

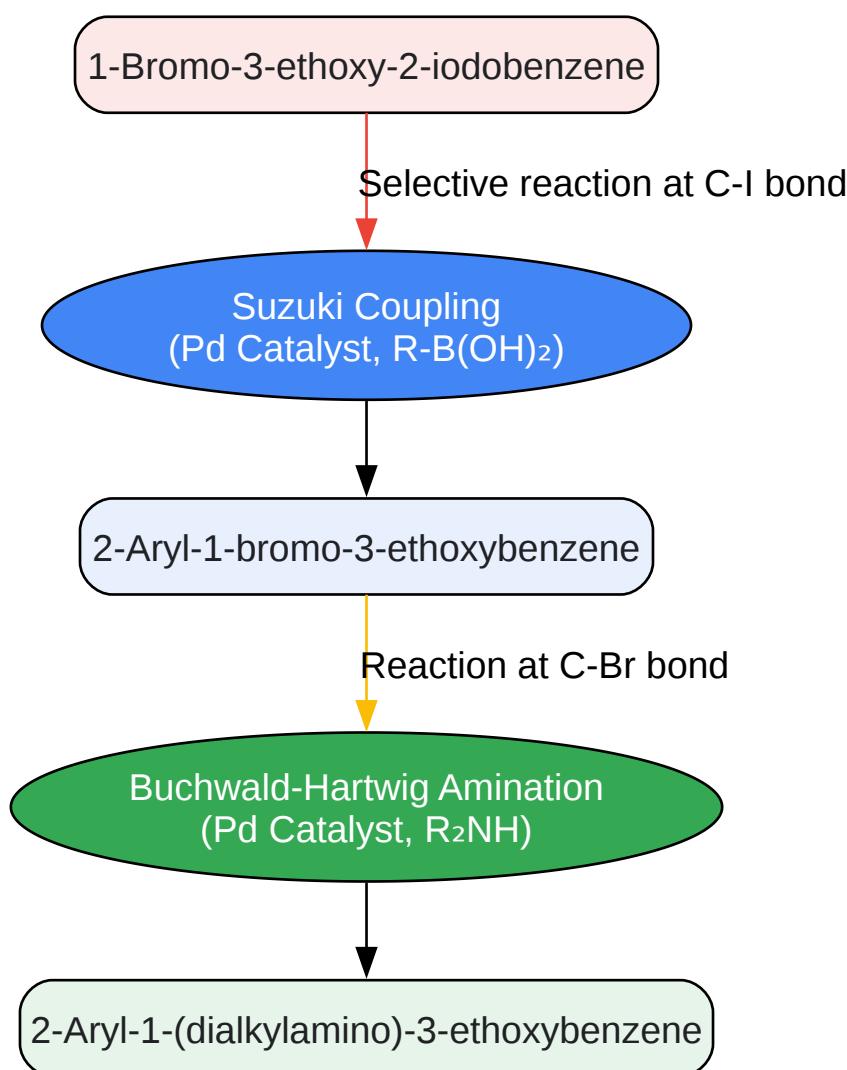
Step-by-Step Protocol (Illustrative):

- Diazotization:
  - Dissolve 2-Bromo-6-ethoxyaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5°C in an ice bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change. Stir for 30 minutes after the addition is complete. This self-validating step relies on strict temperature control to prevent decomposition of the unstable diazonium salt.
- Iodination (Sandmeyer-type Reaction):
  - In a separate flask, prepare a solution of potassium iodide (KI) in water.
  - Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous nitrogen gas evolution will be observed.
  - Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete displacement of the diazonium group.
- Work-up and Purification:
  - Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine.
  - Extract the crude product into an organic solvent such as diethyl ether or dichloromethane.
  - Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **1-Bromo-3-ethoxy-2-iodobenzene**.

## The Cornerstone of Reactivity: Selective Functionalization

The primary value of **1-Bromo-3-ethoxy-2-iodobenzene** in drug discovery and materials science lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and susceptibility to oxidative addition follow the trend C-I < C-Br << C-F.<sup>[2][3]</sup> This allows chemists to use the iodine as a highly reactive handle for a first transformation, leaving the more robust bromine available for a subsequent, often different, coupling reaction.<sup>[1][2]</sup>

This stepwise approach is fundamental for building molecular complexity in a controlled manner, making it a highly sought-after intermediate for creating diverse chemical libraries.<sup>[4]</sup>



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Caption: Sequential cross-coupling enabled by differential halogen reactivity.

# Applications in Drug Discovery and Materials Science

The ability to perform regioselective modifications makes **1-Bromo-3-ethoxy-2-iodobenzene** a valuable precursor in several high-value research areas:

- Pharmaceuticals: It serves as a core scaffold for synthesizing complex molecules, including potential active pharmaceutical ingredients (APIs).[\[4\]](#)[\[5\]](#) The step-wise introduction of different aryl, alkyl, or heteroatom groups is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug candidates.
- Advanced Materials: The compound is used as a building block for organic materials with specific electronic or photophysical properties.[\[4\]](#) By incorporating it into larger conjugated systems, researchers can develop new organic semiconductors, dyes, and liquid crystals.[\[1\]](#)
- Agrochemicals: It can act as a precursor for novel herbicides, insecticides, and fungicides, where molecular complexity and precise substituent placement are crucial for biological activity.[\[4\]](#)

## Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper handling of **1-Bromo-3-ethoxy-2-iodobenzene** is essential.

Hazard Profile:[\[1\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Precautions:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[\[6\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]
- Avoid breathing fumes, vapors, or dust.[6][8]
- Wash hands thoroughly after handling.[6]
- Keep away from incompatible materials such as strong oxidizing agents.[8]

#### Storage Conditions:

- Store in a tightly sealed container in a cool, dry place.[6]
- The recommended storage temperature is between 4-8°C to maintain long-term stability.[1]

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